2,2'-Oxydianiline dihydrochloride
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Overview
Description
2,2’-Oxydianiline dihydrochloride is an organic compound with the molecular formula C12H14Cl2N2O. It is a derivative of 2,2’-oxydianiline, where the amine groups are converted to their hydrochloride salts. This compound is known for its applications in various fields, including pharmaceuticals and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Oxydianiline dihydrochloride can be synthesized through the reaction of 2,2’-oxydianiline with hydrochloric acid. The reaction typically involves dissolving 2,2’-oxydianiline in a suitable solvent, such as ethanol or water, and then adding hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out at room temperature and the product is isolated by filtration and drying .
Industrial Production Methods
In an industrial setting, the production of 2,2’-oxydianiline dihydrochloride follows a similar procedure but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through recrystallization or other purification techniques to meet the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxydianiline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
2,2’-Oxydianiline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme interactions and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-oxydianiline dihydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Oxydianiline: The parent compound without the hydrochloride groups.
4,4’-Oxydianiline: A structural isomer with different properties.
2,2’-Dichloro-4,4’-oxydianiline: A derivative with chlorine substituents on the aromatic rings.
Uniqueness
2,2’-Oxydianiline dihydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride groups enhances its solubility in water and other polar solvents, making it more versatile for various applications compared to its non-hydrochloride counterparts .
Properties
Molecular Formula |
C12H14Cl2N2O |
---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
2-(2-aminophenoxy)aniline;dihydrochloride |
InChI |
InChI=1S/C12H12N2O.2ClH/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;;/h1-8H,13-14H2;2*1H |
InChI Key |
AGKVNVSOSPVQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC=C2N.Cl.Cl |
Origin of Product |
United States |
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